molecular formula C11H11NO4 B8573659 2-Cyanomethyl-4,6-dimethoxy-benzoic acid

2-Cyanomethyl-4,6-dimethoxy-benzoic acid

Cat. No.: B8573659
M. Wt: 221.21 g/mol
InChI Key: PBWLXFKUPWTHDM-UHFFFAOYSA-N
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Description

2-Cyanomethyl-4,6-dimethoxy-benzoic acid (CAS: 942934-90-9) is a substituted benzoic acid derivative characterized by a cyanomethyl (-CH₂CN) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions of the benzene ring. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol.

The cyanomethyl group enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or coupling reactions, while the methoxy groups improve solubility in polar solvents.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(cyanomethyl)-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C11H11NO4/c1-15-8-5-7(3-4-12)10(11(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3,(H,13,14)

InChI Key

PBWLXFKUPWTHDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-cyanomethyl-4,6-dimethoxy-benzoic acid can be contextualized by comparing it with analogous benzoic acid derivatives (Table 1).

Table 1: Comparative Analysis of Substituted Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CH₂CN (2), -OCH₃ (4,6) C₁₁H₁₁NO₄ 237.21 High reactivity for coupling; potential synthetic intermediate
2-Iodo-4,6-dimethoxy-benzoic acid -I (2), -OCH₃ (4,6) C₉H₉IO₄ 308.07 Heavy atom effect; used in cross-coupling reactions (e.g., Suzuki-Miyaura)
2-(Hydroxymethyl)-4,6-dimethoxy-benzoic acid -CH₂OH (2), -OCH₃ (4,6) C₁₀H₁₂O₅ 212.20 Increased polarity; potential for esterification or glycosylation
2-Amino-4,6-dimethoxy-benzoic acid -NH₂ (2), -OCH₃ (4,6) C₉H₁₁NO₄ 213.19 Basic amino group; precursor for azo dyes or coordination complexes
2,6-Dimethoxy-benzoic acid -OCH₃ (2,6) C₉H₁₀O₄ 182.18 Simpler structure; antioxidant and anti-inflammatory activity in pharmacological studies

Key Differences and Implications

Substituent Effects on Reactivity: The cyanomethyl group in this compound offers distinct reactivity compared to the iodo group in its iodo-analogue. While the iodo-substituted compound () is suited for halogen-bonding or transition-metal-catalyzed reactions, the cyanomethyl group enables nucleophilic additions or cyclizations due to the electron-deficient nitrile moiety . The amino group in 2-amino-4,6-dimethoxy-benzoic acid () provides a site for diazotization, enabling the synthesis of azo dyes or coordination with metal ions, a feature absent in the cyanomethyl variant.

Physicochemical Properties: The hydroxymethyl-substituted derivative () exhibits higher polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.

Biological Relevance: 2,6-Dimethoxy-benzoic acid () demonstrates antioxidant and anti-inflammatory properties in pharmacological studies, attributed to the methoxy groups’ ability to scavenge free radicals. The cyanomethyl analogue’s bioactivity remains unexplored but could differ due to altered electronic effects.

Synthetic Utility: The iodinated analogue () is pivotal in synthesizing aryl halides for cross-coupling, whereas the cyanomethyl variant () may serve as a precursor for nitrile-containing pharmaceuticals or agrochemicals.

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